6-Methyl-2-(((5-methylisoxazol-3-yl)methyl)thio)pyrimidin-4-amine
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Overview
Description
6-Methyl-2-(((5-methylisoxazol-3-yl)methyl)thio)pyrimidin-4-amine is a heterocyclic compound that features both pyrimidine and isoxazole rings. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(((5-methylisoxazol-3-yl)methyl)thio)pyrimidin-4-amine typically involves the formation of the pyrimidine ring followed by the introduction of the isoxazole moiety. One common method involves the reaction of 2-chloro-6-methylpyrimidine with 5-methylisoxazole-3-methanethiol under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-(((5-methylisoxazol-3-yl)methyl)thio)pyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioether linkage can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
6-Methyl-2-(((5-methylisoxazol-3-yl)methyl)thio)pyrimidin-4-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: The compound can be used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 6-Methyl-2-(((5-methylisoxazol-3-yl)methyl)thio)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-Thioxopyrimidines: These compounds also contain a sulfur atom at the 2-position of the pyrimidine ring and exhibit similar biological activities.
Isoxazole Derivatives: Compounds with the isoxazole ring structure share similar chemical properties and biological activities
Uniqueness
6-Methyl-2-(((5-methylisoxazol-3-yl)methyl)thio)pyrimidin-4-amine is unique due to the combination of the pyrimidine and isoxazole rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H12N4OS |
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Molecular Weight |
236.30 g/mol |
IUPAC Name |
6-methyl-2-[(5-methyl-1,2-oxazol-3-yl)methylsulfanyl]pyrimidin-4-amine |
InChI |
InChI=1S/C10H12N4OS/c1-6-3-9(11)13-10(12-6)16-5-8-4-7(2)15-14-8/h3-4H,5H2,1-2H3,(H2,11,12,13) |
InChI Key |
FAOJATPECYMFOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=NOC(=C2)C)N |
Origin of Product |
United States |
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